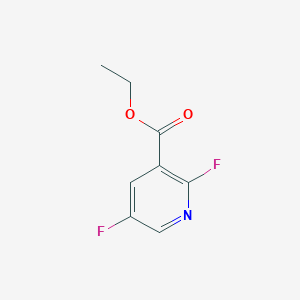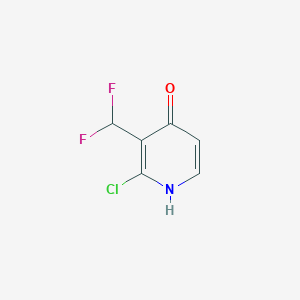
2-Chloro-3-(difluoromethyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(difluoromethyl)pyridin-4-ol is an organic compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its inclusion of both chlorine and difluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(difluoromethyl)pyridine with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(difluoromethyl)pyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The chlorine and difluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. This can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,3-Dichloropyridine: Contains two chlorine atoms instead of a chlorine and a difluoromethyl group.
3-(Difluoromethyl)pyridine: Lacks the chlorine atom present in 2-Chloro-3-(difluoromethyl)pyridin-4-ol
Uniqueness
This compound is unique due to the presence of both chlorine and difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H4ClF2NO |
|---|---|
Poids moléculaire |
179.55 g/mol |
Nom IUPAC |
2-chloro-3-(difluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-4(6(8)9)3(11)1-2-10-5/h1-2,6H,(H,10,11) |
Clé InChI |
XIYVXDDCAJUTSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


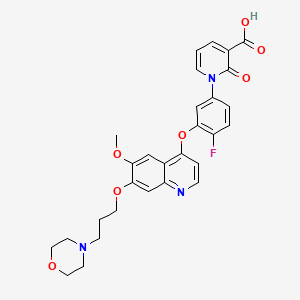

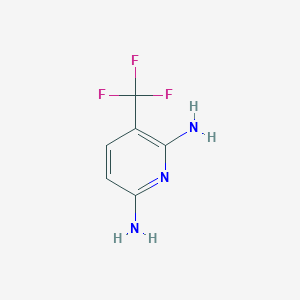
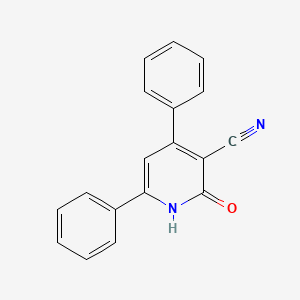

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
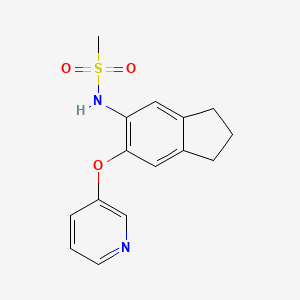
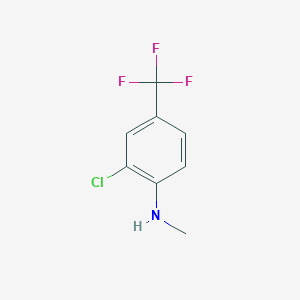
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)




